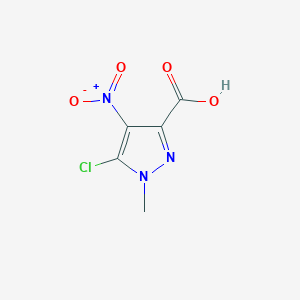

5-氯-1-甲基-4-硝基-1H-吡唑-3-羧酸

货号 B2500588

CAS 编号:

1909316-36-4

分子量: 205.55

InChI 键: PTGAUEBFFKSGSZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid” is a type of organic compound. It appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid” include a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), a flash point of 159.1°C, and a vapor pressure of 3.55E-05mmHg at 25°C .科学研究应用

D-Amino Acid Oxidase (DAO) Inhibition

- Role of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid : This compound acts as a potent and selective DAO inhibitor. By protecting DAO cells from oxidative stress induced by D-serine, it may contribute to novel treatments for conditions related to DAO dysregulation .

Tonic Pain Modulation

- Role of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid : This compound specifically prevents formalin-induced tonic pain. Its mechanism of action in pain modulation warrants further investigation .

Synthesis of Pyrazoloquinolines

- Role of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid : The reaction of 5-aminopyrazoles with o-halogen derivatives of aromatic carboxylic acids leads to pyrazoloquinolines. These derivatives, when substituted at the 4-chlorine/bromine or hydroxyl position, offer potential for drug development .

Antibacterial and Antimycobacterial Activities

- Role of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid : Some derivatives of this compound exhibit antibacterial and antimycobacterial activities. Their potential in combating infectious diseases merits exploration .

Other Biological Activities

- Role of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid : Literature reports suggest additional activities, including anti-inflammatory, antitumor, antidiabetic, and antioxidant effects. Further studies are needed to uncover their full potential .

Chemical Synthesis Routes

- Role of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid : Various synthetic routes exist for imidazole derivatives, including this compound. Researchers explore efficient methods to access these valuable molecules .

属性

IUPAC Name |

5-chloro-1-methyl-4-nitropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O4/c1-8-4(6)3(9(12)13)2(7-8)5(10)11/h1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGAUEBFFKSGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2500505.png)

![1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500506.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500512.png)

![N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2500513.png)

![2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2500518.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2500527.png)